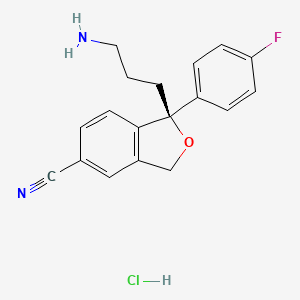
(S)-Didemethyl Citalopram Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Didemethyl Citalopram Hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is specifically the S-enantiomer of didemethyl citalopram, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is often more pharmacologically active than its counterpart, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Didemethyl Citalopram Hydrochloride typically involves multiple steps, starting from the parent compound, citalopram. One common method involves the demethylation of citalopram to produce didemethyl citalopram, followed by the separation of the S-enantiomer using chiral chromatography or other enantioselective techniques .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral separation techniques to isolate the desired enantiomer. This process may involve the use of chiral catalysts or resolving agents to achieve high enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Didemethyl Citalopram Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
(S)-Didemethyl Citalopram Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-Didemethyl Citalopram Hydrochloride is similar to that of citalopram. It primarily inhibits the reuptake of serotonin in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This inhibition is achieved through the blockade of the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reabsorption of serotonin into presynaptic neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: The parent compound, which is a racemic mixture of both R- and S-enantiomers.
Escitalopram: The S-enantiomer of citalopram, which is more selective and potent in inhibiting serotonin reuptake
Paroxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
(S)-Didemethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which may offer distinct pharmacological advantages over the racemic mixture or other SSRIs. Its selective inhibition of serotonin reuptake with minimal effects on other neurotransmitters makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H18ClFN2O |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m0./s1 |
Clé InChI |
ZPPDJHFUISDGTP-FERBBOLQSA-N |
SMILES isomérique |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |
SMILES canonique |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


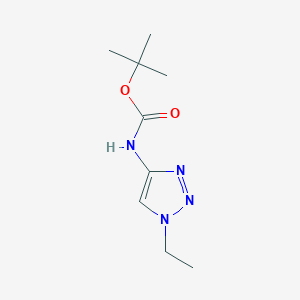

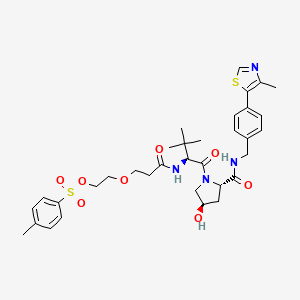
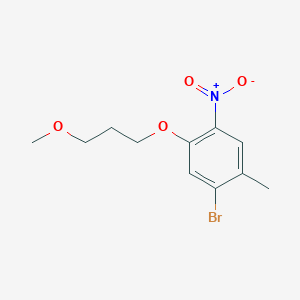
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
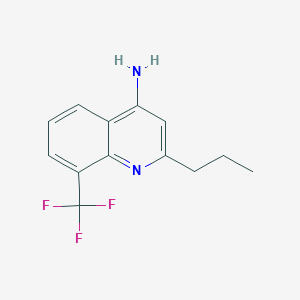
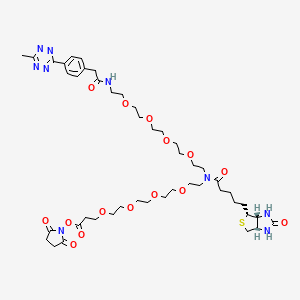
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

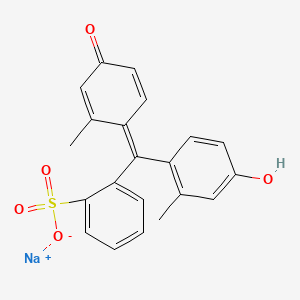
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
